Mepanipyrim

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The preparation of mepanipyrim involves several steps:

Reaction of phenyl guanidine salt with ethyl acetoacetate: This step produces phenylamino pyrimidone.

Reaction of phenylamino pyrimidone with phosphorus oxychloride: This step yields 2-chloro-pyrimidine phenylamine.

Coupling and crossing reaction between 2-chloro-pyrimidine phenylamine and alkyne: This final step results in the formation of this compound.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process uses cheap and easily available raw materials and reagents, and the reaction conditions are mild, making it cost-effective and suitable for commercialization .

化学反应分析

Degradation in Soil

Mepanipyrim degrades via biotic and abiotic pathways, with half-lives ranging from 13 days to 3 months depending on soil conditions :

Key Degradation Pathways:

- Phenyl group elimination : Forms M-41 (major pathway in upland soil).

- Propynyl hydroxylation : Generates M-31 (dominant in flooded soil).

- Benzene ring hydroxylation : Produces metabolites like M-6 and M-15 .

| Condition | Major Product | Minor Products | Half-Life | Mechanism |

|---|---|---|---|---|

| Upland (aerobic) | M-41 | M-1, M-4, M-39 | 13 days | Microbial oxidation |

| Flooded (anaerobic) | M-31 | M-6, M-15 | 3 months | Hydrolysis + reduction |

| Sterilized flooded | M-31 (trace) | - | - | Non-biological breakdown |

Note : Non-biological degradation in flooded soils involves hydrolysis of the propynyl group .

Metabolic Pathways in Mammals

In rats, this compound undergoes rapid absorption (>80%) and extensive metabolism :

- Phase I : Oxidations and hydroxylations at the pyrimidine and benzene rings.

- Phase II : Glutathione conjugation, forming mercapturic acid derivatives.

- Excretion : >90% via feces and bile within 48 hours.

Critical finding : this compound exhibits phototoxicity in vitro , but in vivo relevance remains unresolved due to lack of validated models .

Photodegradation

Under UV light, this compound degrades into multiple byproducts, particularly in aqueous environments :

| Light Condition | Products Identified | Matrix | Degradation Rate |

|---|---|---|---|

| UV (254 nm) | MTF-1, MTF-2 | Synthetic grape juice | 50% in 24h |

| Natural sunlight | MEP-3, MEP-4 | Field soil | Slower than UV |

Analytical Methods for Residue Detection

| Matrix | Method | LOQ (mg/kg) | Key Metabolites Detected |

|---|---|---|---|

| Grapes | HPLC-UV | 0.01 | M31, M41 |

| Animal tissues | Not required | - | - |

Environmental and Toxicological Implications

- Soil binding : Residues incorporate into humic acid and humin fractions .

- Ecotoxicity : Inhibits VLDL transport in hepatocytes, causing fatty liver .

- Carcinogenicity : Classified as suspected carcinogen (H351) .

For specific application guidelines or regulatory limits, consult regional agricultural agencies.

科学研究应用

Agricultural Applications

-

Crops Treated :

- Grapes : Both table and wine grapes are significant targets for mepanipyrim application due to their susceptibility to grey mould.

- Strawberries : Field and protected strawberries benefit from this compound's fungicidal properties.

- Tomatoes : The compound is also effective in controlling fungal pathogens in tomato crops.

-

Efficacy Studies :

- Research indicates that this compound exhibits rapid absorption (over 80%) and is extensively metabolized, primarily excreted through feces within 48 hours . Its efficacy against grey mould has been confirmed in various studies, demonstrating sufficient control levels under European Union (EU) regulatory standards .

- Environmental Impact :

Metabolism and Toxicology

This compound undergoes extensive metabolism in mammals, with significant distribution in fat tissues, skin, kidneys, and liver. Key findings from toxicological assessments include:

- Acute Toxicity : Low acute toxicity was observed across oral, dermal, and inhalation routes. No significant skin irritation was noted, although slight eye irritation occurred.

- Long-term Studies : Long-term carcinogenicity studies suggest a low-observed adverse effect level (LOAEL) of 2.45 mg/kg body weight per day . Notably, no developmental toxicity classification is required based on current findings.

Case Study 1: Efficacy in Grapes

A comprehensive study evaluated this compound's effectiveness against grey mould in both table and wine grapes. The results indicated a significant reduction in disease incidence when applied according to recommended guidelines .

Case Study 2: Residue Analysis

Research involving residue analysis of this compound in tomatoes demonstrated that the compound could be effectively monitored using specific analytical methods such as LC-MS, ensuring compliance with safety standards for food products .

Regulatory Considerations

This compound's registration status varies by region. In the EU, it has undergone rigorous risk assessments to evaluate its safety for human health and the environment. The European Food Safety Authority (EFSA) has highlighted the need for continuous monitoring of its endocrine-disrupting properties as part of regulatory updates .

作用机制

Mepanipyrim exerts its effects by inhibiting the secretion of host-cell wall-degrading enzymes in fungi, leading to their accumulation within the cell. This inhibition prevents fungal pathogens from invading plant tissues. Additionally, this compound affects the intracellular transport process of secretory proteins, causing disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum .

相似化合物的比较

Similar Compounds

- Pyrimenthanil

- CGA 219417

- Cyprodinil

Uniqueness

Mepanipyrim is unique in its ability to inhibit protein secretion, a property not commonly found in other fungicides. Unlike many other fungicides, its disease control activity is not solely based on its fungicidal or fungistatic activity but also on its ability to disrupt intracellular transport processes .

生物活性

Mepanipyrim is a fungicide belonging to the anilide class, primarily used in agricultural settings to control various fungal diseases in crops such as grapes and strawberries. Its biological activity has been the subject of extensive research, focusing on its mechanisms of action, toxicological effects, and environmental impact. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

This compound functions by inhibiting the synthesis and secretion of very low-density lipoproteins (VLDL) in hepatocytes, leading to fatty liver development in animal models. A study demonstrated that rats fed with this compound exhibited significant VLDL accumulation in the Golgi apparatus, indicating impaired transport from the Golgi to the cell surface . The compound's action appears to stem from qualitative alterations in VLDL, affecting its lipidation and apoprotein composition.

| Mechanism | Description |

|---|---|

| VLDL Inhibition | Impairs transport from Golgi to cell surface |

| Fatty Liver Induction | Results from VLDL accumulation in hepatocytes |

| Altered Lipid Composition | Changes in apoprotein and lipidation of VLDL |

Hepatotoxicity

The hepatotoxic effects of this compound have been documented through various studies. In particular, a significant finding was that exposure leads to fatty liver in rats due to inhibited VLDL transport . This raises concerns regarding its safety profile for non-target organisms.

Developmental Toxicity

Recent research has highlighted the developmental toxicity of this compound using zebrafish as a model organism. Exposure resulted in visual impairments and altered vision-guided behaviors in larval zebrafish . The cardiotoxic effects were also noted, with alterations in heart rate and cardiomyocyte diameter observed .

Table 2: Summary of Toxicological Findings

| Study Focus | Findings |

|---|---|

| Hepatotoxicity | Induces fatty liver via VLDL transport inhibition |

| Visual Development | Causes retinal impairment and behavioral changes |

| Cardiotoxicity | Alters heart rate and cardiomyocyte structure |

Environmental Impact

This compound's environmental fate has been assessed through various regulatory evaluations. The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment, noting that while it effectively controls fungal diseases, there are concerns regarding its endocrine-disrupting properties . The persistence of residues in agricultural products adds another layer of complexity to its environmental impact.

Case Studies

- Field Trials on Grapes : this compound demonstrated over 90% disease control efficacy against specific fungal pathogens when applied at recommended doses .

- Residue Analysis : Studies indicate that residues of this compound can influence the metabolic processes of yeast during fermentation, affecting the flavor profiles of wine produced from treated grapes .

属性

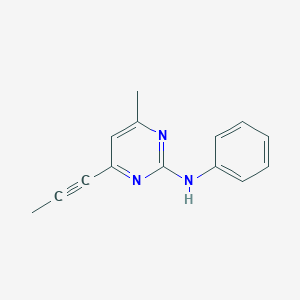

IUPAC Name |

4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFWZNRJIBNXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042121 | |

| Record name | Mepanipyrim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110235-47-7 | |

| Record name | Mepanipyrim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110235-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepanipyrim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110235477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepanipyrim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPANIPYRIM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrimidinamine, 4-methyl-N-phenyl-6-(1-propyn-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPANIPYRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B150X76OJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mepanipyrim affect fungal pathogens?

A1: this compound disrupts the infection process of fungi like Botrytis cinerea by inhibiting the secretion of crucial enzymes. These enzymes, including cutinase, pectinase, and cellulase, are essential for the fungus to degrade the host cell wall and establish infection. This compound doesn't directly inhibit the activity of these enzymes but rather prevents their secretion, leading to their accumulation inside the fungal cells. [] This disruption of enzyme secretion effectively hampers the fungus's ability to infect the host plant. []

Q2: Does this compound's effect on enzyme secretion vary between fungal species?

A2: Yes, research indicates that this compound's inhibitory effect on enzyme secretion is selective. While it effectively inhibits pectinase secretion in Botrytis cinerea, it shows no such effect on Cochliobolus miyabeanus, even at high concentrations. [] This selectivity suggests that this compound's mechanism of action targets specific pathways involved in enzyme secretion, which might differ between fungal species.

Q3: Does this compound have any other effects on fungal cells besides inhibiting enzyme secretion?

A3: Research suggests that this compound might impact other cellular processes at higher concentrations. For instance, it has been observed to affect the uptake of glucose and phenylalanine in both B. cinerea and C. miyabeanus. [] This interference with nutrient uptake could be another contributing factor to this compound's fungicidal activity, particularly in inhibiting mycelial growth in vitro. []

Q4: Does the age of fungal cultures influence this compound's effectiveness?

A4: Studies have shown that this compound tends to be more effective against younger B. cinerea cultures. [] This age-dependent efficacy is likely linked to the fungicide's uptake mechanism. Younger cultures exhibit more active energy metabolism, leading to greater this compound uptake and consequently a stronger inhibitory effect on mycelial growth and pectinase secretion. []

Q5: How does this compound affect intracellular trafficking in mammalian cells?

A5: Research indicates that this compound can interfere with specific intracellular trafficking pathways in mammalian cells. It has been shown to reduce the surface expression of viral glycoproteins without significantly affecting their synthesis, suggesting an impact on the secretory pathway. [] Interestingly, this compound does not seem to affect the endocytic pathway, as evidenced by its lack of impact on diphtheria toxin and ricin intoxication or transferrin recycling. []

Q6: Does this compound influence lipid metabolism?

A6: Yes, studies in rats have shown that this compound can induce fatty liver by interfering with lipid metabolism. Specifically, it was found to decrease the incorporation of acetate into hepatic triglycerides, total cholesterol, and total lipids. [] This disruption of lipid synthesis and secretion contributes to the accumulation of triglycerides in the liver, leading to the development of fatty liver.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C13H14N4 and its molecular weight is 226.28 g/mol.

Q8: How does the winemaking process affect this compound residues?

A8: this compound residues are significantly reduced during the winemaking process. Fermentation plays a key role in eliminating this compound, leading to negligible residues in the final wine. [] This natural degradation during winemaking contributes to the safety of the final product.

Q9: Can clarifying agents used in winemaking further reduce this compound residues?

A9: Yes, among various clarifying agents, activated carbon has proven to be highly effective in removing this compound residues in wine. Treatment with activated carbon can reduce this compound levels by approximately 90%. [] This finding highlights the potential of activated carbon treatment as a final step in minimizing this compound residues in wine production.

Q10: Have any concerns been raised regarding the safety of this compound?

A10: The European Food Safety Authority (EFSA) conducted a peer review of this compound's risk assessment and identified some concerns, particularly regarding potential carcinogenic effects and endocrine-disrupting properties. [, ] These concerns necessitate further investigation to ensure the safe use of this compound.

Q11: How is this compound metabolized in plants?

A11: In tomato seedlings, this compound is metabolized through various pathways, including hydroxylation and the formation of glycosylated metabolites. Major metabolites identified include M-37, M-1, M-31, and M-41. [] Understanding this compound's metabolism in plants is crucial for assessing potential risks associated with its use.

Q12: Is there evidence of this compound accumulation in animals?

A12: Studies in zebrafish have shown that this compound tends to accumulate in the early embryonic developmental stages. [] This accumulation raises concerns about potential developmental effects and emphasizes the importance of assessing this compound's impact on non-target organisms.

Q13: Does this compound show cross-resistance with other fungicides?

A13: Studies on Botrytis cinerea isolates revealed that resistance to this compound is often associated with cross-resistance to pyrimethanil, another anilinopyrimidine fungicide. [, ] This cross-resistance suggests that these fungicides might share similar modes of action or target sites, highlighting the importance of resistance management strategies in agricultural practices.

Q14: How prevalent is this compound resistance in Botrytis cinerea populations?

A14: Surveys of Botrytis cinerea isolates from various regions have shown a significant prevalence of this compound resistance. In some areas, the frequency of resistant isolates reached as high as 23.3%. [, ] This widespread resistance development underscores the need for monitoring programs and alternative control strategies to manage B. cinerea infections effectively.

Q15: What are the main toxicological concerns associated with this compound?

A15: Studies in rats have identified hepatocellular hypertrophy, hepatocellular degeneration, and increased kidney weight as major adverse effects of this compound exposure. [, ] These findings highlight the potential for this compound to induce liver and kidney toxicity, warranting further investigation and careful risk assessment.

Q16: Does this compound pose any genotoxic risks?

A16: While in vitro studies have raised concerns about the genotoxic potential of this compound and its metabolite M11, in vivo studies have not provided conclusive evidence of genotoxicity. [] Further research is needed to fully understand the genotoxic risks associated with this compound exposure.

Q17: What is the acceptable daily intake (ADI) for this compound?

A17: Based on a two-year chronic/carcinogenicity study in rats, the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 7.34 mg/kg bw/day. Applying a safety factor of 100, the acceptable daily intake (ADI) was set at 0.073 mg/kg bw/day. [, ]

Q18: What analytical methods are used to detect and quantify this compound residues?

A18: Several analytical methods have been developed for this compound analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for sensitive and selective determination of this compound residues in various matrices, including food and environmental samples. [, ] Gas chromatography (GC) with nitrogen-phosphorus (NP) and mass spectrometric (MS) detectors has also been employed for this compound analysis in grapes, must, and wine. []

Q19: What are the limits of detection and quantification for this compound in food samples?

A19: Using UPLC-MS/MS, the limits of detection (LODs) for this compound in fruit and vegetable samples were below 0.4 μg kg−1, while the limits of quantification (LOQs) did not exceed 1.5 μg kg−1. [] These low detection limits allow for the monitoring of this compound residues at levels relevant to regulatory standards.

Q20: How persistent is this compound in soil?

A20: this compound exhibits varying persistence in different soil types. In upland soils, its half-life can range from 13 days to 3 months. [] Several degradation pathways contribute to its breakdown, including the elimination of the phenyl group, hydroxylation of the propynyl moiety, and hydroxylation at the benzene ring. [] Under flooded conditions, this compound degrades more rapidly, with microbial activity playing a significant role in its breakdown. []

Q21: What is the environmental fate of this compound?

A21: this compound's fate in the environment is influenced by various factors, including soil type, moisture conditions, and microbial activity. Degradation in soil leads to the formation of several metabolites. Some of these degradation products are further broken down into carbon dioxide, while others might be incorporated into bound residues. [] Understanding this compound's degradation pathways and the formation of bound residues is crucial for assessing its long-term environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。